7-hydroxyquinolin-2(1H)-one
CAS No.: 70500-72-0
Cat. No.: VC21340316
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 70500-72-0 |
---|---|
Molecular Formula | C9H7NO2 |
Molecular Weight | 161.16 g/mol |
IUPAC Name | 7-hydroxy-1H-quinolin-2-one |
Standard InChI | InChI=1S/C9H7NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1-5,11H,(H,10,12) |
Standard InChI Key | DBSPUDKBNOZFMX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC2=C1C=CC(=O)N2)O |
Canonical SMILES | C1=CC(=CC2=C1C=CC(=O)N2)O |
Appearance | Solid powder |
Chemical Structure and Properties
7-Hydroxyquinolin-2(1H)-one, also known as 7-hydroxycarbostyril or quinoline-2,7-diol, is a quinoline derivative characterized by a hydroxyl group at the 7-position and a lactam functional group. The compound has demonstrated significant utility in pharmaceutical synthesis due to its unique chemical structure and reactivity profile.
Basic Information and Identifiers
The compound has well-defined chemical characteristics that facilitate its identification and utilization in various chemical processes. The table below summarizes the fundamental identification parameters:
Parameter | Value |
---|---|
CAS Number | 70500-72-0 |
Molecular Formula | C9H7NO2 |
Molecular Weight | 161.16 g/mol |
SMILES Notation | C1=Cc2ccc(cc2NC1=O)O |
InChI | InChI=1S/C9H7NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1-5,11H,(H,10,12) |
InChIKey | DBSPUDKBNOZFMX-UHFFFAOYSA-N |
The molecule contains a bicyclic structure with a benzene ring fused to a pyridone ring, featuring a hydroxyl group at position 7 and a lactam functionality .
Physical and Chemical Properties
7-Hydroxyquinolin-2(1H)-one exhibits distinctive physical and chemical properties that influence its handling, storage, and application in synthetic processes. The following table presents the critical physical and chemical parameters:
Property | Value |
---|---|
Physical Form | Solid |
Color | Off-White to Pale Yellow |
Melting Point | 187-192°C |
Boiling Point | 426.8±45.0°C (Predicted) |
Density | 1.337±0.06 g/cm³ (Predicted) |
pKa | 9.32±0.20 (Predicted) |
Storage Conditions | Inert atmosphere, Room Temperature |
These physical properties highlight the compound's stability under standard laboratory conditions, making it suitable for various synthetic applications in pharmaceutical development .
Solubility Profile
Understanding the solubility characteristics of 7-hydroxyquinolin-2(1H)-one is crucial for developing effective synthetic methodologies and purification procedures. The compound demonstrates selective solubility in different solvents:
Solvent | Solubility |
---|---|
Water | Insoluble |
DMSO | Slightly soluble (may require sonication) |
Methanol | Slightly soluble (may require sonication) |
Ethanol | Limited solubility (used in recrystallization) |
This solubility profile influences the choice of reaction media and purification techniques in the synthesis of pharmaceutical intermediates containing this structure .
Synthesis Methodologies
The production of 7-hydroxyquinolin-2(1H)-one has been accomplished through various synthetic routes, with ongoing research focused on improving efficiency, reducing environmental impact, and increasing yield.
Traditional Synthesis Methods
Traditional approaches to synthesizing 7-hydroxyquinolin-2(1H)-one have primarily relied on Friedel-Crafts cyclization reactions:
Mayer's Method
An early synthesis method reported by Mayer et al. in 1927 involved heating a mixture of N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA) with aluminum chloride (AlCl₃). This procedure produced a mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) and 5-hydroxy-3,4-dihydro-2(1H)-quinolinone (5-HQ), requiring additional purification steps to isolate the desired product .
Shigematsu's Method
In 1961, Shigematsu et al. modified the approach by heating a specific mixture of 3-HPCA, AlCl₃, KCl, and NaCl (in a ratio of 5:25:3:3) at 155-165°C for 1 hour. After cooling and quenching in cold water, this method yielded an improved ratio of the desired product .
Modern Synthetic Approaches
Recent advancements have focused on improving the synthesis process to enhance efficiency, reduce waste, and increase purity:
DDQ-Mediated Oxidation
A significant improvement in the synthesis of 7-hydroxyquinolin-2(1H)-one involves 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) mediated oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone in aqueous media. This approach starts with 3-hydroxy aniline as the primary substrate. The use of stoichiometric quantities of DDQ and THF provides a high yield of the target compound while reducing the consumption of organic solvents and minimizing by-product formation .
Improved Processes for 7-HQ Synthesis
Several enhanced methods for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ), a precursor to 7-hydroxyquinolin-2(1H)-one, have been developed:
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Reaction of 3-MPCA with a Lewis acid in a high-boiling point solvent, improving mixing ability for large-scale preparations.
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Reaction of 3-MPCA with a Lewis acid in the presence of a salt, enhancing the stirring capability of the reaction mixture.
These improved methods yield highly pure 7-HQ (≥93% by HPLC), suitable for subsequent reactions without additional purification steps .
Comparative Analysis of Synthesis Methods
Method | Starting Materials | Key Reagents | Advantages | Limitations |
---|---|---|---|---|
Mayer's Method | 3-HPCA | AlCl₃ | Historical significance | Mixture of products, difficult scale-up |
Shigematsu's Method | 3-HPCA | AlCl₃, KCl, NaCl | Improved selectivity | Requires high temperature |
DDQ Oxidation | 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone | DDQ, THF | Reduced time cycle, lower cost, fewer by-products | Requires careful handling of DDQ |
Improved 7-HQ Synthesis | 3-MPCA | Lewis acid, high-boiling solvent | Better mixing, scalable | Requires specific reaction conditions |
This comparative analysis highlights the evolution of synthetic approaches toward more efficient and environmentally sustainable methods for producing 7-hydroxyquinolin-2(1H)-one .
Applications in Pharmaceutical Synthesis
The primary significance of 7-hydroxyquinolin-2(1H)-one lies in its application as a key intermediate in the synthesis of important pharmaceutical compounds, particularly antipsychotic medications.
Role in Aripiprazole Synthesis
Aripiprazole (7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-butoxy]-3,4-dihydro-2(1H)-quinolinone) is an important antipsychotic medication used in the treatment of schizophrenia. The synthesis of aripiprazole involves two primary steps:
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Alkylation of the hydroxy group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) with 1,4-dibromobutane to obtain 7-(4-bromobutoxy)-3,4-dihydroquinolinone.
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Subsequent reaction with 1-(2,3-dichlorophenyl)piperazine to produce aripiprazole .
The quality and purity of the 7-hydroxyquinolin-2(1H)-one intermediate directly influence the quality of the final pharmaceutical product.
Derivatives and Related Compounds
Research has expanded to include derivatives of 7-hydroxyquinolin-2(1H)-one, such as (R)-3-(2,2-dimethylcyclopropyl)-7-hydroxyquinolin-(1H)-one, which has been investigated for potential pharmaceutical applications. These derivatives leverage the core structure while introducing modifications to enhance specific pharmacological properties .
Structure-Activity Relationships
The structural features of 7-hydroxyquinolin-2(1H)-one contribute significantly to its reactivity and utility in pharmaceutical synthesis. The hydroxyl group at position 7 serves as a key functional handle for further modifications, particularly in alkylation reactions for producing aripiprazole and similar compounds.
Reactivity Profile
The lactam functionality (2(1H)-one) and the hydroxyl group present in the molecule exhibit distinctive reactivity patterns that are exploited in pharmaceutical synthesis:
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The hydroxyl group readily undergoes alkylation reactions with appropriate alkyl halides.
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The lactam nitrogen can participate in various transformations, including N-alkylation and acylation.
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The aromatic system allows for electrophilic aromatic substitution reactions under appropriate conditions .
Structural Modifications
Various structural modifications of 7-hydroxyquinolin-2(1H)-one have been explored to develop compounds with enhanced properties or novel biological activities:
Modification | Target Position | Effect |
---|---|---|
Alkylation | 7-OH | Creates ether derivatives (e.g., for aripiprazole synthesis) |
Ring substitution | Various positions on quinoline ring | Modulates electronic properties and reactivity |
N-functionalization | Lactam nitrogen | Affects solubility and pharmacokinetic profiles |
These modifications emphasize the versatility of 7-hydroxyquinolin-2(1H)-one as a scaffold for developing pharmaceutically relevant compounds .
Current Research and Future Directions
Research on 7-hydroxyquinolin-2(1H)-one continues to evolve, with emphasis on developing more efficient synthesis methods and exploring novel applications.
Green Chemistry Approaches
Recent research has focused on developing environmentally friendly synthesis methods for 7-hydroxyquinolin-2(1H)-one, including:
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